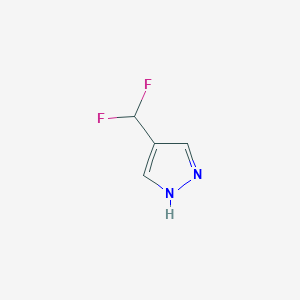
4-(Difluormethyl)-1H-Pyrazol
Übersicht
Beschreibung
4-(difluoromethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C4H4F2N2 and its molecular weight is 118.08 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(difluoromethyl)-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(difluoromethyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(difluoromethyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hemmung der Cyclooxygenase-2
4-(Difluormethyl)-1H-Pyrazol: Derivate wurden auf ihr Potenzial als Hemmstoffe der Cyclooxygenase-2 (COX-2) untersucht. COX-2 ist ein Enzym, das eine bedeutende Rolle im Entzündungsprozess spielt, und seine Hemmung kann zu entzündungshemmenden Wirkungen führen. Diese Derivate zeigten vielversprechende Ergebnisse in molekularen Docking-Simulationen und Dichtefunktionaltheorie (DFT)-Studien, was auf ihr Potenzial für die Entwicklung neuer entzündungshemmender Medikamente hindeutet.
Antitumoraktivität
Die Derivate der Verbindung weisen potenzielle Antitumoreigenschaften auf. Die Einführung der Difluormethylgruppe erhöht die Lipophilie und metabolische Stabilität dieser Moleküle, die entscheidend für das Arzneimittel-Design sind . Ihre Fähigkeit, mit essentiellen Aminosäureresten krebsbedingter Proteine zu interagieren, könnte zur Entwicklung gezielter Krebstherapien genutzt werden.
Agrochemische Anwendungen
In der Landwirtschaft kann This compound zur Synthese von Verbindungen mit antibakteriellen und antifungiziden Aktivitäten verwendet werden . Diese Eigenschaften sind unerlässlich, um Nutzpflanzen vor Schädlingen und Krankheiten zu schützen, was möglicherweise zur Entwicklung neuer Agrochemikalien führt.
Materialwissenschaften
Die einzigartigen chemischen und physikalischen Eigenschaften von This compound machen es zu einem wertvollen Baustein in der Materialwissenschaft . Seine Derivate könnten verwendet werden, um Materialien mit spezifischen Eigenschaften zu erzeugen, wie z. B. erhöhte Haltbarkeit oder veränderte elektrische Leitfähigkeit.
Photokatalytische Difluormethylierung
Diese Verbindung spielt eine Rolle bei photokatalytischen Difluormethylierungsreaktionen von aromatischen Verbindungen und aliphatischen Mehrfach-C–C-Bindungen . Diese Reaktionen sind wichtig, um Difluormethylgruppen in den späten Stadien synthetischer Protokolle einzuführen, was die Löslichkeit, die metabolische Stabilität und die Lipophilie organischer Verbindungen beeinflusst.
Medizinische Chemie
In der medizinischen Chemie wird die Difluormethylgruppe wegen ihrer isosteren und ispolaren Eigenschaften zu den –OH- und –SH-Gruppen geschätzt, da sie als lipophiler Wasserstoffbrücken-Donor fungiert . Diese Eigenschaft ist vorteilhaft für die Entwicklung von Medikamenten mit verbesserten pharmakokinetischen Profilen.
Fluorchemie
Die selektive Einführung von Fluoratomen in organische Moleküle ist ein wachsendes Forschungsfeld, und This compound trägt zu diesem Bereich bei, indem es selektive Difluormethylierungsreaktionen ermöglicht . Diese Reaktionen sind entscheidend für die Entwicklung von Anwendungen in den Life Sciences und in der Materialwissenschaft.
Arzneimittel-Design
Die Fähigkeit der Verbindung, die Lipophilie und die metabolische Stabilität von Pharmazeutika zu verbessern, macht sie zu einem wichtigen Bestandteil im Arzneimittel-Design . Ihre Derivate können so angepasst werden, dass die Arzneimittelwirksamkeit verbessert und Nebenwirkungen reduziert werden.
Wirkmechanismus
Target of Action
The primary target of 4-(difluoromethyl)-1H-pyrazole derivatives is the enzyme cyclooxygenase-2 . This enzyme plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
4-(difluoromethyl)-1H-pyrazole derivatives interact with cyclooxygenase-2 through molecular docking . The strong affinity of certain derivatives towards the enzyme is attributed to the existence of three hydrogen bonds and several hydrophobic interactions between the drug and the essential amino acid residues of the receptor . This interaction inhibits the enzyme’s activity, thereby reducing the production of prostaglandins and mitigating inflammation .
Biochemical Pathways
The inhibition of cyclooxygenase-2 by 4-(difluoromethyl)-1H-pyrazole derivatives affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting cyclooxygenase-2, these derivatives reduce the production of prostaglandins, thereby alleviating symptoms associated with inflammation .
Pharmacokinetics
The difluoromethyl group significantly influences the parent pyrazole molecule’s reactivity and lipophilicity, making it a valuable building block for the synthesis of tailored derivatives . The incorporation of the difluoromethyl group has been observed to enhance the lipophilicity and metabolic stability of the compounds, both of which are critical considerations in the field of medication design . .
Result of Action
The molecular and cellular effects of 4-(difluoromethyl)-1H-pyrazole’s action primarily involve the reduction of inflammation. By inhibiting the activity of cyclooxygenase-2, these derivatives decrease the production of prostaglandins, which are key mediators of inflammation . This results in the alleviation of symptoms associated with inflammation, such as pain and swelling .
Action Environment
The action, efficacy, and stability of 4-(difluoromethyl)-1H-pyrazole can be influenced by various environmental factors. For instance, the reaction outcomes of the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones, which are derivatives of 4-(difluoromethyl)-1H-pyrazole, are restricted by the reaction environment . .
Biochemische Analyse
Biochemical Properties
4-(Difluoromethyl)-1H-pyrazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, molecular docking studies have shown that derivatives of 4-(difluoromethyl)-1H-pyrazole exhibit strong binding affinities with cyclooxygenase-2 (COX-2) enzymes. These interactions are characterized by the formation of hydrogen bonds and hydrophobic interactions, which contribute to the compound’s stability and reactivity .
Cellular Effects
The effects of 4-(difluoromethyl)-1H-pyrazole on various cell types and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit anti-inflammatory, antibacterial, antifungal, and anticancer properties, impacting cell proliferation and survival .
Molecular Mechanism
At the molecular level, 4-(difluoromethyl)-1H-pyrazole exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of COX-2 enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(difluoromethyl)-1H-pyrazole change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, although its efficacy may decrease due to gradual degradation .
Dosage Effects in Animal Models
The effects of 4-(difluoromethyl)-1H-pyrazole vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as anti-inflammatory and anticancer activities. At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
4-(Difluoromethyl)-1H-pyrazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety .
Transport and Distribution
Within cells and tissues, 4-(difluoromethyl)-1H-pyrazole is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation, which are crucial for its biological activity. The compound’s lipophilicity also plays a role in its distribution across cellular membranes .
Subcellular Localization
The subcellular localization of 4-(difluoromethyl)-1H-pyrazole is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization influences its interactions with biomolecules and its overall efficacy in biochemical reactions .
Eigenschaften
IUPAC Name |
4-(difluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2N2/c5-4(6)3-1-7-8-2-3/h1-2,4H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFOWRRDDWWJRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211589-69-3 | |
| Record name | 4-(difluoromethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-methoxy-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B1530535.png)
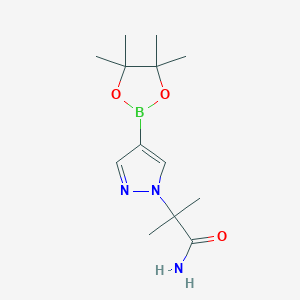
![4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B1530540.png)
![1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1530543.png)
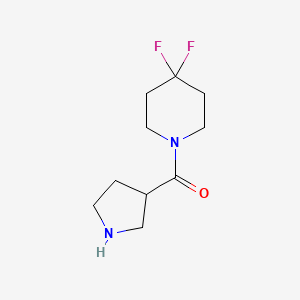
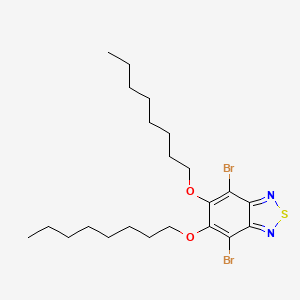
![methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate](/img/structure/B1530546.png)

![8-Benzyl 3-tert-butyl 3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate](/img/structure/B1530548.png)
![5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine](/img/structure/B1530549.png)

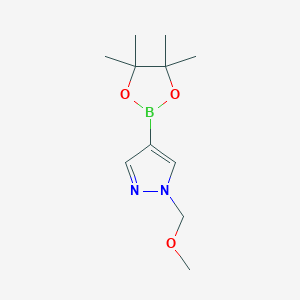
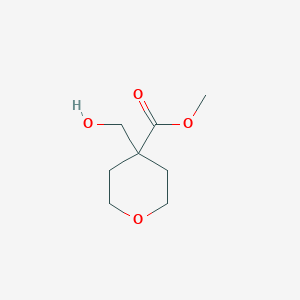
![5-Chloro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1530557.png)
